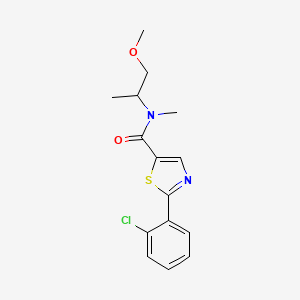![molecular formula C14H14F3NO4S B6749433 3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole](/img/structure/B6749433.png)
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethoxy group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as α-haloketones and amides.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylation reagents under specific conditions to introduce the trifluoromethoxy group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or oxazole ring.
科学的研究の応用
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group, which can impart similar chemical properties.
Oxazole derivatives: Compounds containing the oxazole ring can have comparable reactivity and applications.
Uniqueness
3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole is unique due to the combination of its structural features, including the trifluoromethoxy group, sulfonyl group, and oxazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-9-7-13(22-18-9)8-23(19,20)10(2)11-3-5-12(6-4-11)21-14(15,16)17/h3-7,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLFUUHIDJKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)C(C)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
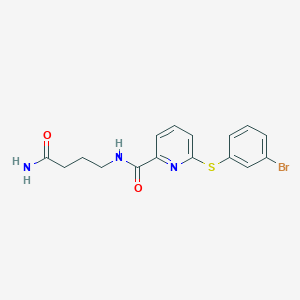
![N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B6749383.png)

![2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6749393.png)
![3-(5-fluoro-2-phenyl-1H-indol-3-yl)-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B6749404.png)
![2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749410.png)
![3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B6749417.png)
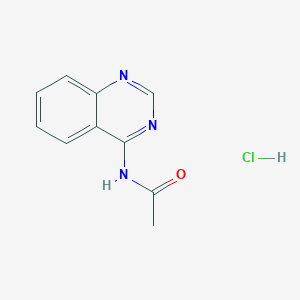
![3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6749422.png)
![N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6749428.png)
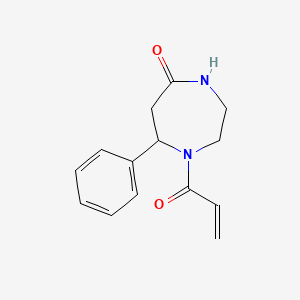
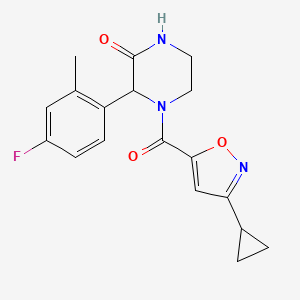
![2-methoxy-2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B6749457.png)
